Home > Products > Screening Compounds P17090 > 7-allyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
7-allyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione - 361174-93-8

7-allyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Catalog Number: EVT-3112712
CAS Number: 361174-93-8
Molecular Formula: C19H22N6O2
Molecular Weight: 366.425
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-allyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that exhibits potential pharmacological properties. This compound belongs to a class of molecules known for their interactions with various biological targets, particularly in the central nervous system. Its structure incorporates an allyl group and a phenylpiperazine moiety, which are known to influence its biological activity.

Source

The synthesis and study of this compound may arise from academic research focused on drug discovery, particularly in the fields of neuropharmacology and medicinal chemistry. Research articles and patents may provide insights into its synthesis and applications.

Classification

This compound can be classified as:

  • Chemical Class: Purine derivatives
  • Potential Applications: Neuropharmacological agents, antidepressants, or anxiolytics.
Synthesis Analysis

Methods

The synthesis of 7-allyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic synthesis techniques.

Technical Details

  1. Starting Materials: The synthesis may begin with readily available purine derivatives.
  2. Reagents: Common reagents might include alkylating agents for introducing the allyl group and coupling agents for attaching the phenylpiperazine moiety.
  3. Reaction Conditions: Reactions may require specific conditions such as temperature control, solvent selection (e.g., dimethyl sulfoxide or acetonitrile), and the use of catalysts to enhance yields.
Molecular Structure Analysis

Data

  • Molecular Formula: C19H24N4O2
  • Molecular Weight: Approximately 336.43 g/mol
Chemical Reactions Analysis

Reactions

The compound may undergo several chemical reactions typical for purines:

  1. Nucleophilic Substitution: The allyl group can participate in nucleophilic substitution reactions.
  2. Hydrolysis: The dione functional groups may be susceptible to hydrolysis under acidic or basic conditions.

Technical Details

These reactions can be studied using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) to monitor reaction progress and product formation.

Mechanism of Action

Process

The mechanism of action of 7-allyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is likely related to its interaction with neurotransmitter receptors in the brain.

Data

Research indicates that derivatives of purines can act as:

  • Antagonists or agonists at serotonin receptors.
  • Modulators of dopamine pathways, potentially affecting mood and anxiety levels.
Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically exists as a crystalline solid.
  2. Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide; limited solubility in water.

Chemical Properties

  1. Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  2. Reactivity: Reacts with strong acids or bases; sensitive to oxidation.
Applications

Scientific Uses

7-allyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione has potential applications in:

  1. Pharmaceutical Development: As a candidate for drugs targeting mood disorders or anxiety.
  2. Research Tool: In studies investigating the role of purines in neurotransmission and receptor interactions.
Introduction to Purine Derivatives in Neuropharmacology

Purine derivatives constitute a cornerstone of neuropharmacological drug discovery due to their structural mimicry of endogenous neurotransmitters like adenosine and their ability to interact with diverse central nervous system (CNS) receptor families. Xanthine-based scaffolds, particularly those modified at the C-8 position, demonstrate enhanced receptor affinity and selectivity profiles compared to simpler purine cores. The compound 7-allyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS: 361174-93-8, MF: C₁₉H₂₂N₆O₂, MW: 366.42 g/mol) exemplifies this strategic evolution, integrating multiple pharmacophores to optimize receptor interactions [2] [4]. Its design leverages known structure-activity relationship (SAR) principles, positioning it as a candidate for targeting complex receptor signaling cascades implicated in neurological disorders, devoid of the limitations associated with first-generation purine ligands.

Structural Evolution of Purine-Based Ligands in Receptor Targeting

The progression of purine-based neuropharmacological agents reflects systematic optimization at key molecular positions:

  • C-8 Substitution: Early xanthines like caffeine and theophylline exhibit limited receptor selectivity. Introducing bulky, nitrogen-rich heterocycles at C-8 (e.g., piperazinyl groups) dramatically enhances affinity for adenosine receptor subtypes (A₁, A₂A) and serotonin receptors (e.g., 5-HT₁A). This compound’s 4-phenylpiperazinyl moiety exemplifies this approach, enabling potential dual-target engagement [4] [8].
  • N-3 and N-7 Alkylation: Methylation at N-3 (as in 1-methylxanthine, CAS 6136-37-4) improves metabolic stability and modulates hydrogen bonding potential [10]. The N-7 allyl group in this compound introduces conformational flexibility and potential covalent binding interactions via its unsaturated terminus, a strategy observed in kinase inhibitor design [6] [8].
  • Core Rigidity vs. Flexibility: Compared to flexible acyclic analogs, the fused purine-2,6-dione core provides a planar, electron-rich platform crucial for π-stacking and hydrogen bond acceptor interactions within receptor binding pockets. The retention of the dione (uric acid-like) motif is critical for anchoring via hydrogen bonding interactions [7] [10].

Table 1: Structural Evolution in Purine Neuropharmacology

Compound TypeKey ModificationsPharmacological Impact
Simple Xanthines (e.g., Theophylline)Unsubstituted or C-8 methylBroad activity, low selectivity, side effects
C-8 Brominated Purines (e.g., 8-Bromo-3,7-dimethylxanthine, CAS 15371-15-0)Halogen at C-8Enhanced A₂A affinity, chemical handle for further synthesis
Target CompoundC-8: 4-Phenylpiperazinyl; N-3: Methyl; N-7: AllylPotential for multi-receptor (adenosine, serotonin) engagement; improved selectivity
Kinase-Targeted Purines (e.g., Patent EP2567959A1)C-8: Aminopiperidine; N-1/N-7: AlkynylDemonstrates purine scaffold adaptability beyond GPCRs

Role of Allyl and Phenylpiperazine Moieties in Central Nervous System Modulation

The strategic incorporation of the allyl and 4-phenylpiperazine groups endows this purine derivative with distinct neuropharmacological potential:

  • 4-Phenylpiperazine Moiety:
  • Receptor Binding: This moiety is a ubiquitous pharmacophore in CNS-active drugs targeting serotonin (5-HT₁A, 5-HT₂), dopamine (D₂, D₃), and adrenergic receptors. Its protonatable nitrogen facilitates ionic interactions with aspartate residues in transmembrane helices, while the phenyl ring enables π-π stacking with aromatic residues (e.g., Phe, Tyr, Trp, His) in receptor binding pockets [4] [8].
  • Conformational Influence: The piperazine ring’s chair-boat transitions allow adaptation to diverse receptor topographies. Its linkage via the N-1 piperazine nitrogen to the purine C-8 provides a semi-rigid spacer, optimally positioning the phenyl ring for deep pocket penetration. Computational studies suggest the phenylpiperazine group dominates the molecule’s overall conformation, potentially dictating receptor subtype selectivity [2] [8].

  • N-7 Allyl Group:

  • Stereoelectronic Effects: The allyl group (-CH₂-CH=CH₂) contributes electron density to the purine ring system, potentially enhancing interactions with electron-deficient receptor regions. Its moderate steric bulk offers a balance between flexibility and defined spatial occupation, contrasting favorably with smaller methyl (less potent) or larger rigid groups (reduced bioavailability) [2] [5].
  • Reactive Potential: The terminal vinyl group presents a site for potential metabolic activation or covalent modification strategies, a feature exploited in irreversible kinase inhibitors (e.g., analogs like (R)-8-(3-Aminopiperidin-1-yl)-1,7-di(but-2-yn-1-yl)-3-methylpurine-2,6-dione, CAS 2749409-37-6) [6]. While covalent binding is atypical for classical GPCR ligands, it could be leveraged for targeting enzymes or allosteric sites within neuronal signaling complexes.

Table 2: Key Physicochemical & Structural Attributes of 7-Allyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

AttributeValue / DescriptionSignificance in Neuropharmacology
Molecular FormulaC₁₉H₂₂N₆O₂Optimal size for blood-brain barrier permeation
Molecular Weight366.42 g/molWithin Lipinski’s rule limit for CNS drugs
Density (Predicted)1.35±0.1 g/cm³Indicates molecular packing efficiency
pKa (Predicted)9.54±0.70Suggests partial protonation at physiological pH, aiding receptor ionic binding
Key Structural Features- C-8: 4-Phenylpiperazinyl group- N-3: Methyl group- N-7: Allyl group- Purine-2,6-dione core- Enables multi-target engagement- Enhances metabolic stability- Provides flexibility/reactivity- Ensures hydrogen bonding capacity

The synergistic integration of the phenylpiperazine (for receptor anchoring and selectivity) and allyl (for electronic modulation and synthetic versatility) groups onto the purine-dione scaffold represents a rational design approach aimed at overcoming limitations of earlier generations of purine ligands. This molecular architecture suggests potential polypharmacology, targeting GPCRs implicated in mood, cognition, and movement disorders. Research-grade samples are available through specialized suppliers (e.g., Merck KGaA, Interbioscreen, Crescent Chemical), though analytical characterization remains limited [1] [4] [5]. Future studies require comprehensive receptor binding assays and functional studies to validate its hypothesized multi-target profile and refine SAR understanding for next-generation neurotherapeutics.

Properties

CAS Number

361174-93-8

Product Name

7-allyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

IUPAC Name

3-methyl-8-(4-phenylpiperazin-1-yl)-7-prop-2-enylpurine-2,6-dione

Molecular Formula

C19H22N6O2

Molecular Weight

366.425

InChI

InChI=1S/C19H22N6O2/c1-3-9-25-15-16(22(2)19(27)21-17(15)26)20-18(25)24-12-10-23(11-13-24)14-7-5-4-6-8-14/h3-8H,1,9-13H2,2H3,(H,21,26,27)

InChI Key

SQEOWWLXLINLFM-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CC=C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.